

Comparative study of 4-(6-Methyl-benzoxazol-2-yl)-phenylamine with existing antibiotics

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Compound of Interest

Compound Name: 4-(6-Methyl-benzoxazol-2-yl)-phenylamine

Cat. No.: B1269273

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A Comparative Analysis of **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** and Its Analogs Against Conventional Antibiotics

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. One such promising class of compounds is the 2-substituted benzoxazoles. These heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial properties. This guide provides a comparative study of the antimicrobial potential of **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** and its related benzoxazole derivatives against a panel of existing antibiotics. The analysis is based on available in vitro data and computational studies, offering a valuable resource for researchers and drug development professionals.

While specific experimental data for **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** is not extensively available in the public domain, a wealth of information exists for the broader class of 2-substituted benzoxazole derivatives. These studies demonstrate that many of these compounds exhibit potent antibacterial and antifungal activities[1][2][3]. The antimicrobial efficacy of these derivatives is often attributed to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a frequently suggested target[1][4].

Comparative Antimicrobial Activity

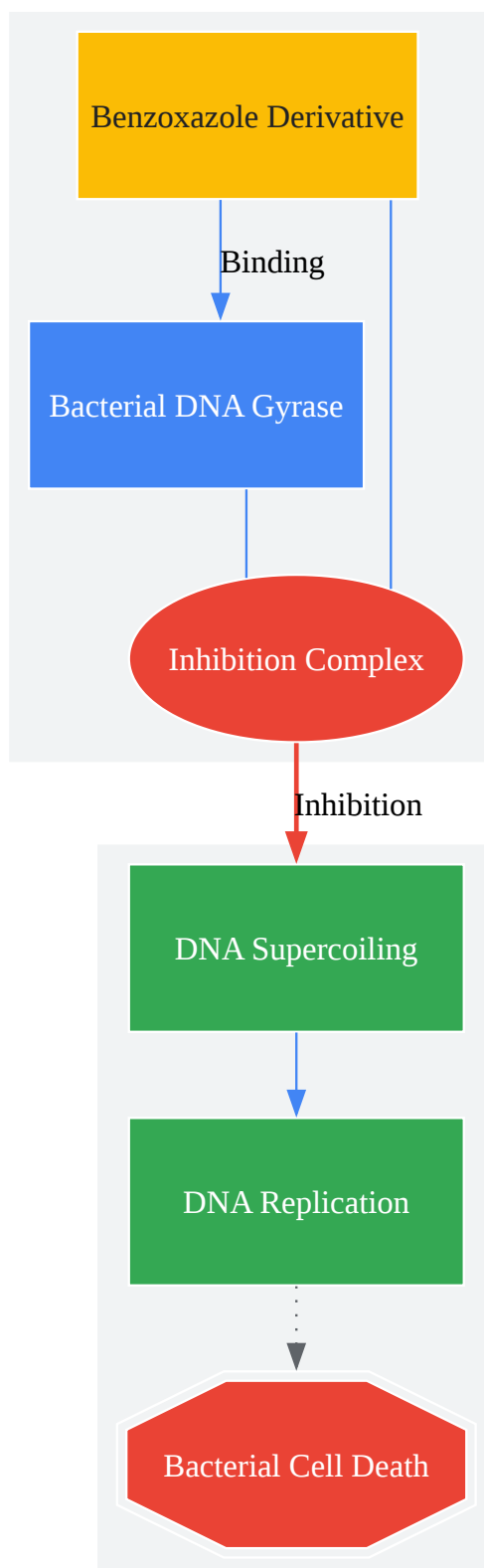
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against common pathogenic bacteria, juxtaposed with the performance of standard antibiotics. The data is compiled from multiple studies on 2-substituted benzoxazoles.

Compound Class	Bacterial Strain	MIC (µg/mL)	Reference Antibiotic	MIC (µg/mL)
Benzoxazole Derivatives	Staphylococcus aureus	25 - 50[2]	Ciprofloxacin	0.25 - 1
Streptococcus pyogenes	Data Not Available	Ampicillin	0.015 - 0.25	
Escherichia coli	Potent activity at 25 µg/mL[1]	Ciprofloxacin	0.015 - 0.12	
Pseudomonas aeruginosa	>200[2]	Gentamicin	0.5 - 4	

Note: The MIC values for benzoxazole derivatives are presented as a range, reflecting the variability observed among different analogs within this class. The data suggests that while some benzoxazole derivatives show promising activity, particularly against Gram-positive bacteria like *S. aureus* and certain Gram-negative bacteria like *E. coli*, their efficacy against highly resistant strains such as *P. aeruginosa* may be limited[2].

Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase[1][4]. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. This mechanism is shared with the fluoroquinolone class of antibiotics, such as Ciprofloxacin.



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Proposed mechanism of action for benzoxazole derivatives.

Experimental Protocols

The evaluation of the antimicrobial activity of novel compounds like **4-(6-Methyl-benzoxazol-2-yl)-phenylamine** involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.

Protocol:

- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution of the Test Compound:** The benzoxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **Observation:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

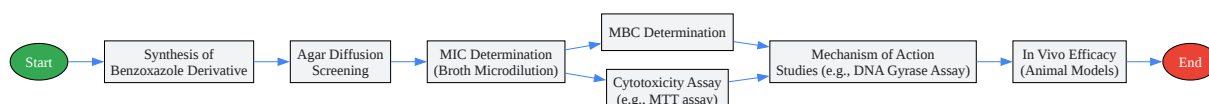
Agar Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Protocol:

- **Preparation of Agar Plates:** A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.
- **Inoculation:** The surface of the agar is uniformly inoculated with the test bacterium.

- Application of Test Compound: A sterile paper disc impregnated with a known concentration of the benzoxazole derivative is placed on the agar surface.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).



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Experimental workflow for evaluating a novel antibiotic.

Conclusion

The available evidence strongly suggests that 2-substituted benzoxazoles, the class to which **4-(6-Methyl-benzooxazol-2-yl)-phenylamine** belongs, are a promising scaffold for the development of new antimicrobial agents. While further studies on this specific compound are warranted, the broader class demonstrates significant in vitro activity against a range of pathogenic bacteria, potentially through the inhibition of DNA gyrase. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel benzoxazole derivatives. Continued research in this area is crucial for expanding our arsenal against the growing challenge of antibiotic resistance.

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